Chemical structure of 3-Bromo-4-(tert-butoxy)phenylboronic acid
Chemical structure of 3-Bromo-4-(tert-butoxy)phenylboronic acid
The following technical guide details the structural characteristics, synthetic utility, and handling protocols for 3-Bromo-4-(tert-butoxy)phenylboronic acid . This document is structured for medicinal chemists and process engineers requiring high-fidelity data for scaffold design.
Strategic Reagent Profile: 3-Bromo-4-(tert-butoxy)phenylboronic acid
Molecular Architecture & Physicochemical Profile
3-Bromo-4-(tert-butoxy)phenylboronic acid represents a highly specialized "orthogonality node" in medicinal chemistry. It combines three distinct functional handles—a boronic acid, an aryl bromide, and a protected phenol—on a single benzene core. This trisubstituted scaffold allows for the rapid construction of complex biaryl ether motifs, common in kinase inhibitors (e.g., BTK, JAK) and protein-protein interaction modulators.
Structural Dynamics & Steric Analysis
The molecule features a 1,3,4-substitution pattern that dictates its reactivity profile.
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Position 1 (Boronic Acid): The primary reactive center. Being para to the alkoxy group and meta to the bromine, it benefits from electron donation (increasing nucleophilicity in transmetallation) while avoiding immediate steric clash from the bulky tert-butyl group.
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Position 3 (Bromine): Located ortho to the bulky tert-butoxy group. This proximity creates a "steric gate." While the bromine is available for secondary cross-coupling, the adjacent tert-butyl group restricts the approach of bulky ligands, necessitating careful catalyst selection for subsequent reactions at this site.
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Position 4 (tert-Butoxy): A robust masking group for the phenol. The tert-butyl ether is stable to basic Suzuki conditions but cleavable under acidic conditions (e.g., TFA), revealing the free phenol for hydrogen bonding or further derivatization.
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 272.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.5 (Estimated; lowered by electron-withdrawing Br, raised by electron-donating alkoxy) |
| Stability | Prone to protodeboronation under strong acidic conditions or high heat (>100°C) in protic solvents. |
Synthetic Accessibility & Handling
Synthesis Logic
Direct bromination of 4-(tert-butoxy)phenylboronic acid is ill-advised due to the directing power of the alkoxy group favoring the position ortho to itself (Position 3), but the acidic conditions required for bromination often lead to deboronation or deprotection of the acid-labile tert-butyl group.
Preferred Route: Lithium-Halogen Exchange The most reliable synthesis involves the selective lithiation of 2-bromo-1-(tert-butoxy)-4-iodobenzene (or the dibromo analog) followed by boronation.
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Precursor: 2-Bromo-1-(tert-butoxy)-4-iodobenzene.
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Exchange: i-PrMgCl or n-BuLi (at -78°C) selectively exchanges the Iodine (weaker C-I bond) over the Bromine.
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Quench: Addition of Triisopropyl borate (
). -
Hydrolysis: Mild acidic workup (carefully controlled to avoid cleaving the t-Bu ether).
Storage & Dehydration
Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).
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Storage: Store at 2-8°C under inert atmosphere (Argon).
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Handling: If precise stoichiometry is required, consider converting to the pinacol ester (in situ or isolated) to eliminate water content variability.
Reactivity & Orthogonal Workflows
The power of this reagent lies in its chemoselectivity . The chart below illustrates the hierarchy of reactivity, allowing for sequential functionalization without protecting group manipulation steps between couplings.
Diagram 1: Chemoselectivity Hierarchy
Caption: Sequential activation strategy. The boronic acid reacts first under standard Suzuki conditions, leaving the sterically hindered bromide intact for subsequent diversification.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Coupling of 3-Bromo-4-(tert-butoxy)phenylboronic acid with a heteroaryl chloride (e.g., 4-chloropyridine) while preserving the aryl bromide.
Critical Considerations
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Base Selection: Use inorganic bases like
or . Avoid strong alkoxides which might induce competitive debromination or elimination. -
Catalyst:
or are preferred. Highly active precatalysts (e.g., XPhos Pd G2) might prematurely activate the aryl bromide. -
Solvent: Dioxane/Water (4:1) provides optimal solubility.
Step-by-Step Methodology
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Preparation:
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Charge a reaction vial with 3-Bromo-4-(tert-butoxy)phenylboronic acid (1.0 equiv, 1.0 mmol, 273 mg).
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Add Heteroaryl Chloride (1.0 equiv).
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Add
(2.5 equiv, 2.5 mmol, 345 mg). -
Add
(0.05 equiv, 5 mol%).
-
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Degassing (Crucial):
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Add solvent mixture: 1,4-Dioxane (4 mL) and Water (1 mL).
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Technique: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and protodeboronation.
-
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Reaction:
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Seal the vial and heat to 80°C for 4–6 hours.
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Monitoring: Check by LC-MS. Look for the product mass (M+H). The starting boronic acid may show as the boroxine or boronate ester in LC-MS.
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Stop Condition: Stop heating once the aryl chloride is consumed. Prolonged heating may lead to hydrolysis of the tert-butyl ether or oxidative addition into the C-Br bond.
-
-
Workup:
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Dilute with EtOAc and wash with water.
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Note: Do not use acidic washes (e.g., 1M HCl) during workup to prevent premature cleavage of the tert-butoxy group. Use saturated
or brine.
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Diagram 2: Experimental Workflow
Caption: Optimized Suzuki coupling workflow emphasizing oxygen exclusion and mild workup conditions to preserve the tert-butyl ether.
Quality Control & Analytical Expectations
Due to the steric crowding and the quadrupole moment of the bromine, the NMR signals are distinct.
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NMR (DMSO-
):- ~1.35 ppm (s, 9H): The tert-butyl group appears as a sharp singlet.
- ~7.0–8.0 ppm (m, 3H): Aromatic region. The proton at C2 (between B and Br) will appear as a doublet or broad singlet with a slight downfield shift due to the deshielding effect of the adjacent Bromine and Boron.
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~8.0–8.2 ppm (s, 2H): Boronic acid hydroxyls (
). Note: This signal is broad and concentration-dependent; it may disappear if exchange occurs.
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Purity Check (HPLC):
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Boronic acids often streak on silica or reverse-phase columns. For accurate purity assessment, convert a small aliquot to the pinacol ester or analyze using a method with 0.1% Formic Acid to suppress ionization of the boronic acid.
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References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Context: Authoritative review on the stability and reactivity of boronic acids vs. esters, crucial for understanding the handling of the 3-bromo-4-alkoxy scaffold.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: The foundational text establishing the orthogonality of boronic acids in the presence of other halides.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Context: Standard reference for the stability profile of tert-butyl ethers (Section: Protection for Phenols) under basic (Suzuki) vs. acidic conditions.
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Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 56(41), 12406. Link
- Context: Describes modern methods for synthesizing hindered boronic acids via Lithium-Halogen exchange, relevant to the synthesis of the 3-bromo-4-tert-butoxy deriv
